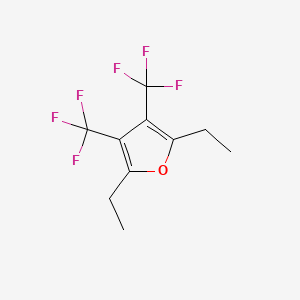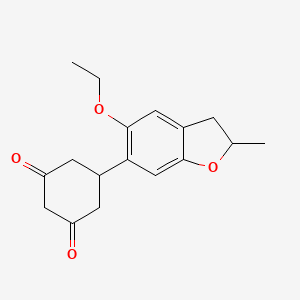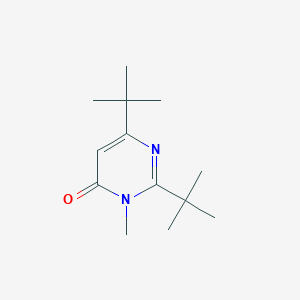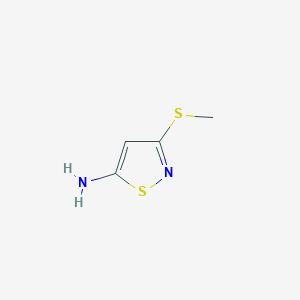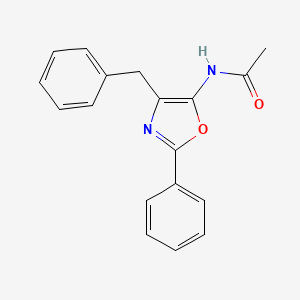![molecular formula C15H12N2 B12906037 3-[1-(Pyridin-3-yl)ethenyl]-1h-indole CAS No. 70152-44-2](/img/structure/B12906037.png)
3-[1-(Pyridin-3-yl)ethenyl]-1h-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(Pyridin-3-yl)vinyl)-1H-indole is a heterocyclic compound that features both indole and pyridine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Pyridin-3-yl)vinyl)-1H-indole typically involves the reaction of indole derivatives with pyridine-containing compounds. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired vinyl compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other coupling reactions that are optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-(Pyridin-3-yl)vinyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) or lithium diisopropylamide in THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield saturated hydrocarbons.
Aplicaciones Científicas De Investigación
3-(1-(Pyridin-3-yl)vinyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(1-(Pyridin-3-yl)vinyl)-1H-indole involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the pyridine ring can participate in coordination with metal ions or other molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-(Pyridin-2-yl)vinyl)-1H-indole
- 3-(1-(Pyridin-4-yl)vinyl)-1H-indole
- 3-(1-(Quinolin-3-yl)vinyl)-1H-indole
Uniqueness
3-(1-(Pyridin-3-yl)vinyl)-1H-indole is unique due to the specific positioning of the pyridine ring, which can influence its reactivity and interaction with biological targets. This positioning can lead to different electronic properties and steric effects compared to its isomers or analogs.
Propiedades
Número CAS |
70152-44-2 |
|---|---|
Fórmula molecular |
C15H12N2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
3-(1-pyridin-3-ylethenyl)-1H-indole |
InChI |
InChI=1S/C15H12N2/c1-11(12-5-4-8-16-9-12)14-10-17-15-7-3-2-6-13(14)15/h2-10,17H,1H2 |
Clave InChI |
CQIUHRJVULJYIP-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CN=CC=C1)C2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


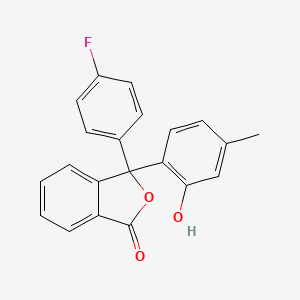



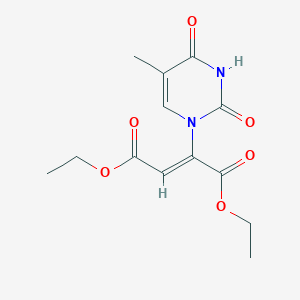
![4,6-Quinazolinediamine, N-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12905974.png)
![3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12905981.png)
